molecular formula C8H12O2S2 B099938 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione CAS No. 15908-50-6

3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione

Cat. No. B099938
CAS RN: 15908-50-6
M. Wt: 204.3 g/mol
InChI Key: XWXZIOSTOJKWSB-UHFFFAOYSA-N
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Description

3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is a chemical compound with the molecular formula C8H12O2S2 . It contains a total of 23 bonds, including 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 aliphatic ketones, and 2 sulfides .


Synthesis Analysis

The synthesis of this compound involves several steps . One method involves reacting acetylacetone with potassium carbonate in N,N-dimethyl-formamide at room temperature under nitrogen protection for 1 hour, then adding carbon disulfide to the reaction solution. After reacting for 1 hour, iodomethane is slowly added to the reaction solution under ice bath conditions and stirred overnight at room temperature .


Molecular Structure Analysis

The molecule contains 24 atoms in total: 12 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 2 Sulfur atoms . The molecule also contains 2 ketones (aliphatic) and 2 sulfides .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several stages . These stages include the reaction of acetylacetone with potassium carbonate, followed by the addition of carbon disulfide and then iodomethane .


Physical And Chemical Properties Analysis

The molecular weight of 3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione is 204.3 g/mol. More detailed physical and chemical properties are not available in the retrieved information.

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S2/c1-5(9)7(6(2)10)8(11-3)12-4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXZIOSTOJKWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=C(SC)SC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381018
Record name 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15908-50-6
Record name 3-[bis(methylsulfanyl)methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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